(2S)-2-(dimethylamino)butan-1-ol
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Overview
Description
(2S)-2-(dimethylamino)butan-1-ol is a chiral organic compound with a secondary amine and a primary alcohol functional group. The compound’s stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with a suitable chiral precursor or a racemic mixture that can be resolved into its enantiomers.
Reaction Conditions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of ketones or aldehydes to alcohols.
Industrial Production Methods: Industrial production may involve catalytic hydrogenation or enzymatic resolution to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form secondary amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkyl halides, other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)butan-1-ol depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could be involved in metabolic pathways or signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(dimethylamino)butan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)ethanol: A related compound with a shorter carbon chain.
2-(dimethylamino)propan-1-ol: A similar compound with a different carbon chain length.
Uniqueness
(2S)-2-(dimethylamino)butan-1-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
LUWCDIUTGJVEQX-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](CO)N(C)C |
Canonical SMILES |
CCC(CO)N(C)C |
Origin of Product |
United States |
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